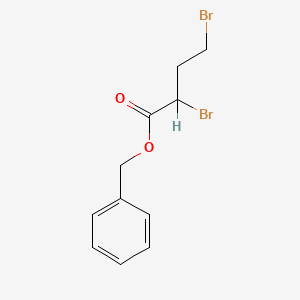

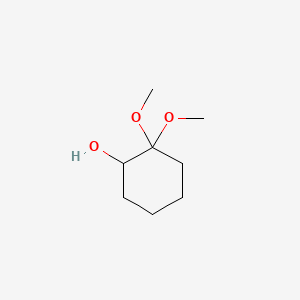

![molecular formula C11H16FNO B1334862 N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine CAS No. 355816-49-8](/img/structure/B1334862.png)

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

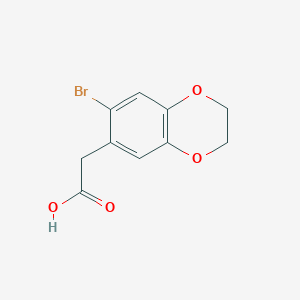

“N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine” is a chemical compound with the CAS Number: 355816-49-8. Its molecular weight is 197.25 . The IUPAC name for this compound is N-(3-fluorobenzyl)-1-methoxy-2-propanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Medicinal Chemistry: Bioisosteric Replacement

“N-(3-fluorobenzyl)-1-methoxypropan-2-amine” has potential applications in medicinal chemistry, particularly in the bioisosteric replacement of phenyl rings with fluorinated analogs to enhance the potency or selectivity of pharmacological agents . The introduction of a fluorine atom can significantly alter the biological activity of a compound due to its electronegativity and size, which can lead to improved drug properties such as metabolic stability, bioavailability, and binding affinity.

Cancer Research: Kynurenine Pathway Inhibition

This compound is of interest in cancer research due to its potential to inhibit enzymes in the kynurenine pathway, a metabolic pathway involved in tryptophan degradation that is often activated in cancer . By inhibiting this pathway, the compound could help to prevent the immunosuppressive and tumor-promoting effects associated with increased kynurenine pathway activity.

Organic Synthesis: Building Block

The compound serves as a valuable building block in organic synthesis. Its structure allows for further chemical modifications, making it a versatile reagent for constructing more complex molecules with potential applications in various fields of chemistry and pharmacology .

Neuroscience: Neurotransmitter Modulation

Fluorinated compounds are known to cross the blood-brain barrier more efficiently. “N-(3-fluorobenzyl)-1-methoxypropan-2-amine” could be used in neuroscience to study the modulation of neurotransmitter systems, given its structural similarity to compounds that interact with monoamine neurotransmitters .

Material Science: Fluorinated Compound Synthesis

In material science, fluorinated compounds like “N-(3-fluorobenzyl)-1-methoxypropan-2-amine” are used to synthesize materials with special properties, such as increased resistance to solvents and thermal stability. The fluorine atoms contribute to the strength and durability of materials .

Pharmacology: Indole Derivative Research

As an indole derivative, this compound contributes to the research of new pharmacological agents. Indole structures are found in many natural compounds and drugs, and their derivatives are known for a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of N-(3-fluorobenzyl)-1-methoxypropan-2-amine is Prothrombin , a protein involved in the coagulation process . Prothrombin plays a crucial role in blood clotting, inflammation, and wound healing .

Mode of Action

It is known that the compound interacts with its target, prothrombin, influencing its activity

Biochemical Pathways

Given its target, it can be inferred that the compound may influence thecoagulation pathway and related processes .

Result of Action

Given its target, it can be inferred that the compound may influence blood coagulation and related processes .

properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDWTJOFYWYNMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386148 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorobenzyl)-1-methoxypropan-2-amine | |

CAS RN |

355816-49-8 |

Source

|

| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

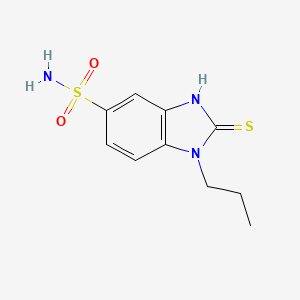

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

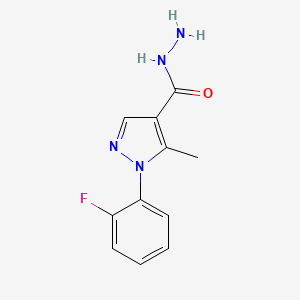

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

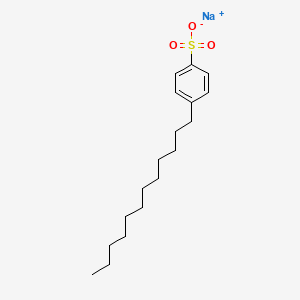

![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)